molecular formula C21H17N5O3S B10996626 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B10996626
M. Wt: 419.5 g/mol
InChI Key: GKGIUZXSKWNLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

The compound combines a quinazolinone core with a thiadiazole moiety, suggesting potential biological activity. Let’s explore further.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Limited information is available on large-scale production. Researchers often synthesize it in the lab for specific studies.

Chemical Reactions Analysis

Reactions::

    Oxidation: The quinazolinone ring system can undergo oxidation reactions.

    Substitution: The thiadiazole group is susceptible to nucleophilic substitution.

    Reduction: Reduction of the quinazolinone carbonyl groups may yield related compounds.

Common Reagents and Conditions::

    Oxidation: Use mild oxidants like hydrogen peroxide (HO).

    Substitution: Employ nucleophiles (e.g., amines) in polar solvents.

    Reduction: Use reducing agents (e.g., sodium borohydride, LiAlH).

Major Products::
  • Reduction of the quinazolinone carbonyl could yield a dihydroisoindoloquinazolinone derivative.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an anticancer or antiviral agent.

    Biological Studies: Explore its interactions with cellular targets.

    Materials Science: Assess its use in organic electronics or sensors.

Mechanism of Action

    Targets: Likely interacts with enzymes or receptors due to its structural complexity.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H17N5O3S

Molecular Weight

419.5 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C21H17N5O3S/c1-12-23-24-21(30-12)22-17(27)10-11-25-18-13-6-2-3-7-14(13)20(29)26(18)16-9-5-4-8-15(16)19(25)28/h2-9,18H,10-11H2,1H3,(H,22,24,27)

InChI Key

GKGIUZXSKWNLQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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